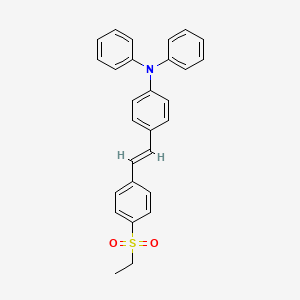![molecular formula C32H54O4Sn2 B13145546 [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of ethylhexoxy groups through etherification reactions. The final step involves the stannylation of the compound using trimethyltin chloride under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane is investigated for its potential therapeutic applications. Its unique chemical properties may enable the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to enhance the properties of these materials, such as durability and resistance to environmental factors, makes it a valuable additive in various industrial applications.
Mecanismo De Acción
The mechanism of action of [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- [4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b’]dithiophene]
- [4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]bis(trimethylstannane)
Uniqueness
Compared to similar compounds, [4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro2,3-fbenzofuran-6-yl]-trimethylstannane stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C32H54O4Sn2 |
|---|---|
Peso molecular |
740.2 g/mol |
Nombre IUPAC |
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane |
InChI |
InChI=1S/C26H36O4.6CH3.2Sn/c1-5-9-11-19(7-3)17-29-25-21-13-15-28-24(21)26(22-14-16-27-23(22)25)30-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; |
Clave InChI |
WGJHBVHDEJSXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C2C(=C(C3=C1C=C(O3)[Sn](C)(C)C)OCC(CC)CCCC)C=C(O2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)


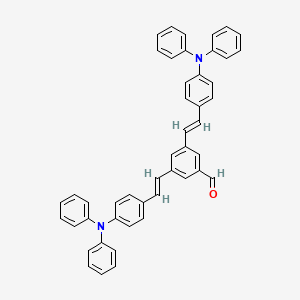

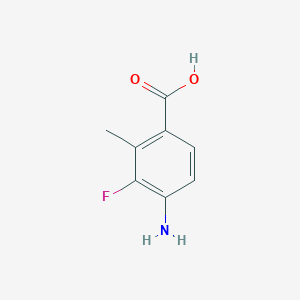
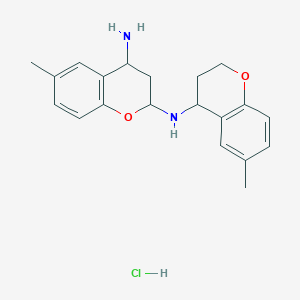
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
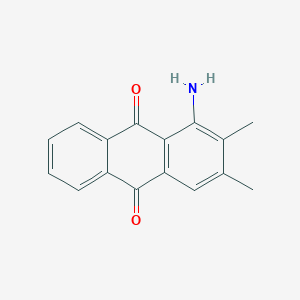
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
